molecular formula C2H5ClNNaO3S B12080388 N-chlorotaurine sodium salt CAS No. 144557-26-6

N-chlorotaurine sodium salt

Cat. No.: B12080388
CAS No.: 144557-26-6
M. Wt: 181.57 g/mol
InChI Key: NOLLJPGGPHIKLD-UHFFFAOYSA-M
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Description

N-chlorotaurine sodium salt is a derivative of the amino acid taurine. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound has gained attention due to its broad-spectrum antimicrobial properties and its potential use as an endogenous antiseptic. It is known for its ability to kill bacteria, fungi, viruses, and parasites, making it a valuable compound in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-chlorotaurine sodium salt is synthesized from taurine and chloramine T. The reaction involves the chlorination of taurine, resulting in the formation of N-chlorotaurine, which is then converted to its sodium salt form. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure the stability of the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of pharmaceutical-grade reagents and stringent quality control measures to ensure the purity and stability of the final product. The compound is stored at low temperatures to maintain its efficacy over time .

Chemical Reactions Analysis

Types of Reactions

N-chlorotaurine sodium salt undergoes various chemical reactions, including oxidation, chlorination, and substitution reactions.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include hypochlorous acid, chloramine T, and other chlorinating agents. The reactions are typically carried out at neutral to slightly alkaline pH and at controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound include monochloramine and other chlorinated derivatives. These products are formed through the transfer of active chlorine to various substrates, enhancing the antimicrobial activity of the compound .

Scientific Research Applications

N-chlorotaurine sodium salt has a wide range of scientific research applications:

Mechanism of Action

N-chlorotaurine sodium salt exerts its effects through its oxidizing and chlorinating properties. It attacks multiple targets in microorganisms, leading to their inactivation. The compound inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory properties. The transfer of active chlorine to amino groups of pathogens enhances its antimicrobial activity .

Comparison with Similar Compounds

N-chlorotaurine sodium salt is unique among similar compounds due to its mild oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:

This compound stands out due to its stability, tolerability, and broad-spectrum activity, making it a valuable compound in various applications.

Properties

CAS No.

144557-26-6

Molecular Formula

C2H5ClNNaO3S

Molecular Weight

181.57 g/mol

IUPAC Name

sodium;2-(chloroamino)ethanesulfonate

InChI

InChI=1S/C2H6ClNO3S.Na/c3-4-1-2-8(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1

InChI Key

NOLLJPGGPHIKLD-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)(=O)[O-])NCl.[Na+]

Origin of Product

United States

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